N-(3-(5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

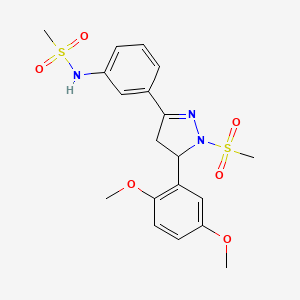

N-(3-(5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline derivative featuring a 4,5-dihydro-1H-pyrazole core substituted with a 2,5-dimethoxyphenyl group at position 5 and a phenyl ring bearing a methanesulfonamide moiety at position 2.

Properties

IUPAC Name |

N-[3-[3-(2,5-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6S2/c1-27-15-8-9-19(28-2)16(11-15)18-12-17(20-22(18)30(4,25)26)13-6-5-7-14(10-13)21-29(3,23)24/h5-11,18,21H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIXAPGWEDKCKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2CC(=NN2S(=O)(=O)C)C3=CC(=CC=C3)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 406.5 g/mol. The structure features a pyrazole core, which is known for its diverse biological activities.

1. Antioxidant Properties

Research indicates that compounds with a pyrazole nucleus exhibit significant antioxidant activity. These properties are attributed to the ability of pyrazoles to scavenge free radicals, thus protecting cells from oxidative stress. This activity is crucial in preventing cellular damage related to various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which are pivotal in the inflammatory response. The docking studies suggest that the compound may interact with specific receptors involved in inflammation pathways, such as prostaglandin reductase .

3. Anticancer Activity

The biological activity of this compound extends to anticancer properties. Various derivatives of pyrazole have been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Free Radical Scavenging : The presence of methoxy groups may enhance electron donation capabilities, increasing the compound's ability to neutralize free radicals.

- Enzyme Inhibition : The sulfonamide moiety is known to interact with enzymes involved in inflammatory processes, potentially leading to reduced synthesis of inflammatory mediators.

- Receptor Interaction : Molecular docking studies indicate favorable interactions with targets such as cyclooxygenase (COX) enzymes and other relevant receptors involved in inflammation and cancer progression .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various pyrazole derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

Case Study 2: Anti-inflammatory Efficacy

In an animal model of arthritis, administration of the compound led to a marked decrease in swelling and pain scores compared to untreated groups. Histological analysis revealed reduced infiltration of inflammatory cells in tissues treated with the compound.

Comparative Analysis of Similar Compounds

Scientific Research Applications

Medicinal Chemistry

N-(3-(5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has been investigated for its potential as a therapeutic agent in various diseases:

- Anti-inflammatory Activity : Studies have indicated that compounds with similar structures exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. The presence of the methylsulfonyl group may enhance this activity by modulating cytokine production and immune responses .

- Anticancer Potential : Research has shown that pyrazole derivatives can act as effective anticancer agents. They may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer cell lines need further exploration .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in relation to kinases and other targets involved in cell signaling pathways. Preliminary studies indicate that similar pyrazole derivatives can effectively inhibit certain kinases, leading to reduced cellular proliferation in cancer models .

Neuroprotective Effects

There is emerging evidence that compounds featuring the pyrazole moiety may possess neuroprotective effects. This could be relevant in the context of neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The mechanism may involve modulation of oxidative stress and inflammatory responses within neural tissues .

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of pyrazole derivatives, it was found that compounds similar to this compound significantly reduced levels of pro-inflammatory cytokines in vitro. The results suggested that these compounds could be developed into therapeutic agents for treating inflammatory diseases .

Case Study 2: Anticancer Activity

A series of experiments evaluated the anticancer efficacy of related pyrazole compounds against various cancer cell lines. Results indicated that these compounds induced apoptosis and inhibited cell proliferation through specific signaling pathway alterations. Further studies are required to elucidate the precise molecular targets of this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrazoline sulfonamides, which are studied for their diverse pharmacological and material properties. Below is a detailed comparison with key analogs identified in the evidence:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Effects on Polarity :

- The target compound’s 2,5-dimethoxyphenyl group provides electron-donating properties, contrasting with analogs like 4n (trifluoromethyl, electron-withdrawing) and the nitrophenyl group in . These substitutions influence solubility and binding interactions.

- Methanesulfonamide groups in the target compound and 4n enhance water solubility compared to ester- or acyl-substituted analogs (e.g., and ) .

Thermal Stability :

- Analogs like 4n exhibit higher melting points (109–110°C) due to crystalline packing facilitated by trifluoromethyl and sulfonamide groups, whereas acylated derivatives (e.g., ) may have lower thermal stability .

Synthetic Yields :

- Yields for analogs range from 70–73% (), suggesting efficient cyclocondensation and sulfonylation protocols. The target compound’s synthesis would likely follow similar methodologies .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.